Differentiator 1: Hole Mobility Baseline Specification vs. DPh-BTBT Reference Standard
The hole mobility (μFET) of 2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene (Ph-BTBT-4) is specified at ≥0.1 cm²/Vs on bare Si/SiO₂ substrate under vacuum-deposited thin-film conditions [1]. This represents a moderate baseline mobility relative to the benchmark DPh-BTBT (2,7-diphenyl[1]benzothieno[3,2-b][1]benzothiophene, CAS 900806-58-8), which achieves mobilities of ~2.0 cm²/Vs in vapor-deposited thin films . The mobility differential of approximately 20-fold arises from structural differences: DPh-BTBT bears symmetric phenyl substitution at both the 2- and 7-positions, which promotes enhanced π-π stacking and intermolecular electronic coupling not present in the asymmetric mono-phenyl, mono-butyl architecture of Ph-BTBT-4 [2].
| Evidence Dimension | Field-effect hole mobility (μFET) |
|---|---|
| Target Compound Data | ≥0.1 cm²/Vs |
| Comparator Or Baseline | DPh-BTBT: ~2.0 cm²/Vs |
| Quantified Difference | ~20-fold higher mobility for DPh-BTBT |
| Conditions | Vacuum-deposited thin films on bare Si/SiO₂ substrate; top-contact OFET configuration |
Why This Matters
Ph-BTBT-4 offers sufficient mobility for proof-of-concept OFET device fabrication and teaching laboratories where ultra-high mobility is not the primary selection criterion; users requiring maximal mobility should select DPh-BTBT instead.
- [1] TCI Chemicals. (2025). Product Specification: 2-Butyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene (B6248). Hole Mobility (μFET): min. 0.1 cm²/Vs (bare Si/SiO₂ substrate). View Source
- [2] Iino, H. et al. (2015). The Ph-BTBT derivatives having short alkyl chain lengths show high solubility and good solution processability, while Ph-BTBT having long alkyl chain length give high FET mobility over 15 cm²/Vs after thermal annealing. View Source
